1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride

Medicinal Chemistry Spirocyclic Scaffolds Isomer Differentiation

Choose this specific 1,4-dioxa-9-azaspiro[5.6]dodecane HCl for your med chem program. The rigid [5.6]-spiro framework with 1,4-dioxa substitution reduces amine pKa by 0.5–1.0 units vs. non-oxygenated analogs, enhancing passive permeability and CNS penetration potential. The HCl salt ensures high aqueous solubility for direct use in parallel synthesis and fragment library production. Structurally distinct from the 1,5-dioxa isomer (CAS 947534-14-7) and non-oxygenated azaspiro scaffolds—substitution compromises SAR integrity, metabolic stability, and target selectivity. Ideal for kinase hinge-binding motifs and GPCR ligand cores.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 2137458-11-6
Cat. No. B2398316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride
CAS2137458-11-6
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESC1CC2(CCNC1)COCCO2.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-9(3-5-10-4-1)8-11-6-7-12-9;/h10H,1-8H2;1H
InChIKeyMHCXAYSOUJJATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride (CAS 2137458-11-6): Molecular Identity, Structural Characteristics, and Procurement Baseline


1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride (CAS 2137458-11-6) is a spirocyclic amine hydrochloride salt with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol [1]. The compound features a unique spiro[5.6]dodecane framework wherein a 1,4-dioxane ring and an azepane (7-membered nitrogen-containing) ring are fused at a single quaternary spiro carbon [2]. This rigid, three-dimensional scaffold confers conformational constraint that distinguishes it from flexible linear amines and monocyclic analogs [3]. The hydrochloride salt form enhances aqueous solubility and crystallinity, facilitating handling and formulation in research applications [4]. Commercially, the compound is supplied as a powder with room temperature storage stability, and is available in research quantities as well as bulk volumes with customizable purity grades up to 99.999% [5].

Why Generic Azaspiro Analogs Cannot Substitute for 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride in Structure-Sensitive Applications


Spirocyclic amine scaffolds are not interchangeable building blocks; subtle variations in ring size, heteroatom placement, and spiro junction position fundamentally alter three-dimensional conformation, electronic distribution, and resultant biological target engagement [1]. The specific 1,4-dioxa-9-azaspiro[5.6]dodecane framework presents a [5.6]-spiro system with oxygen atoms at the 1- and 4-positions and nitrogen at the 9-position, generating a unique spatial arrangement and hydrogen-bonding capacity that differs markedly from the 1,5-dioxa isomer (CAS 947534-14-7) and non-oxygenated azaspiro[5.6]dodecane scaffolds such as 1-azaspiro[5.6]dodecane (CAS 181-19-1) [2]. These structural distinctions translate to divergent physicochemical properties including lipophilicity, polar surface area, and solubility, which in turn govern membrane permeability, metabolic stability, and target selectivity [3]. Generic substitution with a structurally related but non-identical spirocyclic amine would introduce uncontrolled variables into SAR studies, potentially invalidating structure-activity correlations and compromising reproducibility in medicinal chemistry programs. The quantitative evidence presented below substantiates why this specific compound occupies a distinct position within the azaspiro[5.6]dodecane chemical space.

Quantitative Evidence Guide: Differentiating 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride from Closest Analogs via Measurable Parameters


Structural Differentiation: 1,4-Dioxa vs. 1,5-Dioxa Isomer Confers Divergent Physicochemical and Conformational Properties

The target compound (1,4-dioxa isomer) and its closest analog, 1,5-dioxa-9-azaspiro[5.6]dodecane hydrochloride (CAS 947534-14-7), share identical molecular formula (C9H18ClNO2) and molecular weight (207.7 g/mol), yet the one-position shift of the second oxygen atom from the 4-position to the 5-position produces a distinct spirocyclic architecture with measurably different physicochemical properties [1]. The 1,4-dioxa arrangement generates a six-membered 1,4-dioxane ring, whereas the 1,5-isomer forms a seven-membered 1,5-dioxepane ring fused to the azepane moiety. This ring-size difference alters calculated topological polar surface area (TPSA), three-dimensional shape, and hydrogen-bond acceptor geometry. Spirocyclic compounds with varying heteroatom positioning exhibit divergent binding profiles; for instance, 7-azaspiro[5.6]dodecane-10-one derivatives show MAO-B inhibitory activity that is exquisitely sensitive to the specific heteroatom arrangement within the spiro[5.6] framework [2]. The 1,4-dioxa configuration provides a unique conformational constraint and hydrogen-bonding network that cannot be replicated by the 1,5-dioxa isomer or non-oxygenated azaspiro[5.6]dodecane scaffolds [3].

Medicinal Chemistry Spirocyclic Scaffolds Isomer Differentiation

Salt Form Advantage: Hydrochloride Enhances Aqueous Solubility and Crystallinity Relative to Free Base Analogs

The target compound is supplied as a hydrochloride salt, whereas many azaspiro[5.6]dodecane analogs are commercially available only as free bases (e.g., 1-azaspiro[5.6]dodecane, CAS 181-19-1) [1]. Conversion of a basic amine to its hydrochloride salt typically increases aqueous solubility by 1-3 orders of magnitude compared to the corresponding free base [2]. For spirocyclic amines with molecular weight approximately 170-210 g/mol, hydrochloride salt formation generally improves aqueous solubility from <1 mg/mL (free base) to >10 mg/mL (HCl salt) under physiological pH conditions [3]. Additionally, hydrochloride salts exhibit enhanced crystallinity and higher melting points, which improves solid-state stability, facilitates purification, and ensures consistent handling characteristics during weighing and formulation [4]. The hydrochloride counterion also provides a defined stoichiometry (1:1 salt) that eliminates batch-to-batch variability in protonation state, a concern when procuring free base azaspiro[5.6]dodecane analogs that may exist as partially protonated mixtures depending on storage and handling conditions.

Pharmaceutical Salt Selection Formulation Science Physicochemical Characterization

Conformational Rigidity Advantage of [5.6]-Spiro System vs. Monocyclic and Flexible Amine Alternatives

The [5.6]-spirocyclic core of 1,4-dioxa-9-azaspiro[5.6]dodecane imposes substantial conformational restriction compared to flexible linear amines or monocyclic piperidine/azepane alternatives. Spirocyclic scaffolds reduce the number of rotatable bonds and restrict conformational freedom, which literature evidence demonstrates leads to improved target binding affinity (average 2- to 5-fold enhancement) and enhanced selectivity profiles due to reduced entropic penalty upon target engagement [1]. Specifically, [5.6]-spiro systems occupy a privileged conformational space that is distinct from the more common [4.4]-, [4.5]-, and [5.5]-spiro frameworks, offering a unique vectorial presentation of the amine functionality that cannot be achieved with smaller or larger spiro systems [2]. The 1,4-dioxa substitution further modulates the scaffold's electronic properties, with the electron-withdrawing oxygen atoms altering the pKa of the adjacent amine by approximately 0.5-1.0 pH units relative to non-oxygenated azaspiro[5.6]dodecane analogs [3]. This pKa modulation affects the protonation state at physiological pH, influencing membrane permeability, lysosomal trapping potential, and target engagement kinetics.

Conformational Constraint Drug Design Spirocyclic Scaffolds

Priority Research and Industrial Application Scenarios for 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Spirocyclic Scaffold Diversification in Kinase and GPCR Inhibitor Programs

The rigid [5.6]-spirocyclic framework with 1,4-dioxa substitution provides a conformationally constrained amine scaffold suitable for incorporation into kinase hinge-binding motifs and GPCR ligand cores [1]. The unique vectorial presentation of the secondary amine enables exploration of chemical space inaccessible to common piperidine, piperazine, or [4.4]-/[4.5]-spiro building blocks [2]. The hydrochloride salt form facilitates direct use in parallel synthesis and library production without additional salt conversion steps.

Fragment-Based Drug Discovery (FBDD): Privileged Spirocyclic Fragment with Enhanced Aqueous Solubility

With a molecular weight of 207.7 g/mol and high aqueous solubility conferred by the hydrochloride salt, 1,4-dioxa-9-azaspiro[5.6]dodecane hydrochloride meets the physicochemical criteria for fragment library inclusion (MW <300 Da, cLogP <3, high solubility) [3]. The spirocyclic architecture offers three-dimensional complexity that increases the probability of identifying novel binding interactions compared to planar aromatic fragments, while the 1,4-dioxa substitution provides additional hydrogen-bonding capacity for target engagement [4].

CNS Drug Discovery: Amine pKa Modulation for Optimized Brain Penetrance

The β-oxygen atoms in the 1,4-dioxane ring exert an electron-withdrawing inductive effect that reduces the amine pKa by approximately 0.5-1.0 units relative to non-oxygenated azaspiro analogs [5]. This pKa reduction shifts the protonation equilibrium at physiological pH, potentially reducing the fraction of positively charged species and thereby enhancing passive membrane permeability and brain penetration. This property positions the scaffold as a strategic choice for CNS-targeted programs where basic amine pKa optimization is a critical design parameter [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.